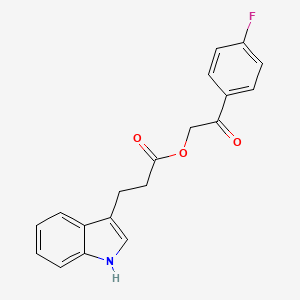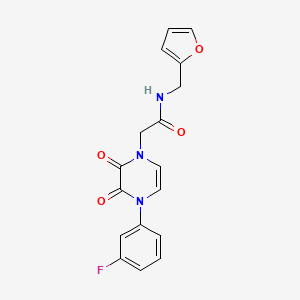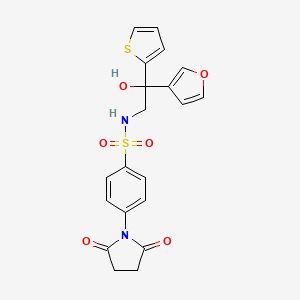
(2R)-1,1-Difluorobutan-2-amine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-1,1-Difluorobutan-2-amine;hydrochloride is a compound that is of interest in the field of organic chemistry due to its difluorinated amine structure. While the specific compound is not directly studied in the provided papers, insights can be drawn from related research on fluorinated compounds and their interactions with amines.
Synthesis Analysis
The synthesis of difluorinated compounds is a topic of interest due to their potential applications in medicinal chemistry. The paper on the synthesis of gem-difluorocyclobutanes provides a method that could potentially be adapted for synthesizing (2R)-1,1-Difluorobutan-2-amine;hydrochloride. The reported method uses commercially available fluorine sources and proceeds via a Wagner-Meerwein rearrangement, which suggests that similar mild reaction conditions could be used for synthesizing the target compound .
Molecular Structure Analysis
The molecular structure of fluorinated compounds can be complex, as seen in the NMR investigations of 2-chloro-1,4-dibromo-1,2,2-trifluorobutane. The study of this compound involved determining chemical shifts and coupling constants, which are essential for understanding the molecular structure. Such detailed NMR analysis could be applied to (2R)-1,1-Difluorobutan-2-amine;hydrochloride to elucidate its structure .
Chemical Reactions Analysis
The interaction of fluorinated compounds with amines can lead to various chemical reactions. For instance, the monosolvation of R-1-phenyl-2,2,2-trifluoroethanol with amines shows how configurational effects influence the excitation, ionization, and fragmentation of diastereomeric complexes. This suggests that (2R)-1,1-Difluorobutan-2-amine;hydrochloride could also form stable complexes with amines, which could be relevant in the context of its reactivity and applications .
Physical and Chemical Properties Analysis
The physical and chemical properties of (2R)-1,1-Difluorobutan-2-amine;hydrochloride can be inferred from related studies on fluorinated compounds. The effects of temperature and solvent on the chemical shifts and coupling constants of fluorinated compounds, as studied in the NMR investigations, are important for understanding the behavior of such compounds under different conditions. These properties are crucial for the practical application and handling of (2R)-1,1-Difluorobutan-2-amine;hydrochloride .
Applications De Recherche Scientifique
1. Synthesis and Nucleophilic Reactions in Fluorinated Compounds
Fluorinated compounds like 3-chloro-2-fluorobut-2-en-4-olide and 2-fluorobut-2-en-4-olide, related to (2R)-1,1-Difluorobutan-2-amine; hydrochloride, are prepared for studying nucleophilic reactions. These compounds undergo various reactions with hard nucleophiles like methanol and piperidine, and soft phosphorus nucleophiles, revealing insights into nucleophilic vinylic substitution (Paleta, Volkov, & Hetflejš, 2000).
2. Amination in Organostannanes
The aminating agents in organostannanes demonstrate the versatility of compounds like (2R)-1,1-Difluorobutan-2-amine; hydrochloride. The study shows their effectiveness in substituting fluorine and chlorine in various substrates through a metathetical ligand-exchange reaction (George & Lappert, 1969).
3. Enantiomer Separation in Synthesis
The enzymatic resolution of racemic compounds, closely related to (2R)-1,1-Difluorobutan-2-amine; hydrochloride, plays a crucial role in synthesizing optically pure enantiomers. This process is vital in creating compounds like (R)-GABOB and (R)-carnitine hydrochloride (Kamal, Khanna, & Krishnaji, 2007).
4. Studying Radical Anions in Polyfluoroarenes
Research involving the formation of radical anions from compounds like 4-aminononafluorobiphenyl, akin to (2R)-1,1-Difluorobutan-2-amine; hydrochloride, is significant. This study helps understand the lifetimes, decay channels, and stability of these radical anions, crucial in selective hydrodefluorination processes (Borovkov et al., 2015).
5. Stereoselective Syntheses of Fluorinated Amino Acids
(2R)-1,1-Difluorobutan-2-amine; hydrochloride's structural similarities to fluorinated amino acids are essential in their stereoselective syntheses. This synthesis involves chiral oxazoline and dihydro-2H-oxazinone, highlighting the importance of stereochemistry in producing configurationally pure compounds (Pigza, Quach, & Molinski, 2009).
Mécanisme D'action
Target of Action
The primary target of (2R)-1,1-Difluorobutan-2-amine hydrochloride is the NMDA receptors and adenosine A1 receptors . These receptors play a crucial role in the regulation of neurotransmission, particularly in relation to glutamate, the primary excitatory neurotransmitter in the brain .
Propriétés
IUPAC Name |
(2R)-1,1-difluorobutan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9F2N.ClH/c1-2-3(7)4(5)6;/h3-4H,2,7H2,1H3;1H/t3-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDBUHXKNAHKAPX-AENDTGMFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(F)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C(F)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClF2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[(5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)amino]methyl}benzoic acid](/img/structure/B3006396.png)
![2-hydroxy-5-[(5Z)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B3006398.png)
![2-(2-(Benzo[d][1,3]dioxol-5-yl)acetamido)-5-phenylthiophene-3-carboxamide](/img/structure/B3006400.png)


![N,N-dimethyl-2-(3-(thiophen-2-ylmethyl)ureido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-sulfonamide](/img/structure/B3006404.png)





![2-ethoxy-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)nicotinamide](/img/structure/B3006414.png)
![2-{[1-ethyl-6-(4-fluorobenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N~1~-phenylacetamide](/img/structure/B3006415.png)
